molecular formula C13H12O2 B123662 2-(Benzyloxy)phenol CAS No. 6272-38-4

2-(Benzyloxy)phenol

Cat. No.: B123662
CAS No.: 6272-38-4
M. Wt: 200.23 g/mol
InChI Key: CCZCXFHJMKINPE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)phenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands. It is also used in chemicals, pharmaceutical research and also acts as a pharmaceutical intermediate .


Synthesis Analysis

This compound is used in the synthesis of 2-(benzyloxy)hydroquinone. It is also used to prepare sequential polypeptides and as a reagent for the synthesis of multidentate chelating ligands . It is also used in the extraction of phenol from an aqueous solution at pH=2. The transfer mechanism of phenol into the organic phase was proved to be the solvation reaction by BSO through hydrogen bonds as a phenol: BSO 1:1 complex .


Molecular Structure Analysis

The central benzene ring makes dihedral angles of 41.9 (2) and 43.6 (2)° with the phenol ring and the outer benzyloxy ring, respectively. The latter two rings are inclined to each other by 84.4 (2)° .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.23 g/mol. It has a density of 1.26 g/cm3, a melting point of 119-120 °C (lit.), and a boiling point of 297.96°C (rough estimate). It is slightly soluble .

Scientific Research Applications

Versatility in Benzoxazine Synthesis

Research by Cui et al. (2020) demonstrates the application of 2-(aminomethyl)phenol derivatives in the synthesis of benzoxazines, a class of thermosetting resins with notable thermal properties. This study highlights the potential of using these derivatives, obtained from typical benzoxazines like 2-(Benzyloxy)phenol, to develop novel benzoxazine compounds with enhanced thermal characteristics (Cui, Arza, Froimowicz, & Ishida, 2020).

Sulfonylation in Organic Synthesis

Xu et al. (2015) explored the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, involving compounds like this compound. This process, significant in organic synthesis, enables the creation of ortho-sulfonylated phenols, showcasing the utility of this compound derivatives in diverse chemical syntheses (Xu, Liu, Li, & Sun, 2015).

Antioxidant Activity Analysis

Chen et al. (2020) investigated the antioxidant activities of phenolic acids, including those related to this compound. Their study provides insights into how specific functional groups in phenolic compounds can enhance antioxidant properties, which is crucial in fields like food science and pharmacology (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Applications in Solvatochromic Materials

Sıdır et al. (2019) synthesized and characterized ((4-(Benzyloxy)benzylidene)amino)phenol compounds, demonstrating their potential as solvatochromic materials. This research sheds light on the use of this compound derivatives in developing materials with changing color properties in response to solvent polarity (Sıdır, Berber, & Sıdır, 2019).

Photo-Physical Characteristics in Fluorescent Materials

Padalkar et al. (2011) focused on the synthesis of fluorescent derivatives from compounds like this compound. They explored the effects of solvent polarity on absorption-emission properties, indicating the role of such derivatives in developing advanced fluorescent materials (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Safety and Hazards

2-(Benzyloxy)phenol causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCXFHJMKINPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211801
Record name 2-Benzyloxyphenol
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-38-4
Record name 2-(Phenylmethoxy)phenol
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Record name 2-Benzyloxyphenol
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Synthesis routes and methods I

Procedure details

A solution of 8.3 g (36.1 mmol) of (2S)-1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane and 8.69 g (43.4 mmol) of p-benzyloxyphenol in 75 ml DMSO was treated with 10.86 ml 4 N NaOH (43.4 mmol) and the mixture was heated at 100° for 5 hours. To the cooled reaction mixture 40 ml 1 N NaOH and 60 ml H2O were added with stirring and the resulting solid was collected by filtration and was washed well with H2O. The dried crude product was recrystallized from EtOAc-hexane to yield the end product as white needles, mp 93°-94°.
[Compound]
Name
(2S)-1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
10.86 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8.3 g (36.1 mmol) of (2S):1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane and 8.69 g (43.4 mmol) of p-benzyloxyphenol in 75 ml DMSO was treated with 10.86 ml 4 N NaOH (43.4 mmol) and the mixture was heated at 100° for 5 hours. To the cooled reaction mixture 40 ml 1 N NaOH and 60 ml H2O were added with stirring and the resulting solid was collected by filtration and was washed well with H2O. The dried crude product was recrystallized from EtOAc-hexane to yield the end product as white needles, mp 93°-94°.
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
10.86 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxy)phenol
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2-(Benzyloxy)phenol
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2-(Benzyloxy)phenol
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2-(Benzyloxy)phenol
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2-(Benzyloxy)phenol
Customer
Q & A

Q1: What are the common synthetic routes for producing deuterium-labeled 2-(Benzyloxy)phenol, and why is isotopic labeling important in research?

A1: One established method for synthesizing deuterium-labeled this compound involves alkylating this compound with [2H5]ethyl iodide. [] This introduces deuterium atoms into the molecule.

    Q2: Has this compound demonstrated any notable biological activity, and what further research is suggested?

    A2: While this compound itself has not been extensively studied for its biological activity, research indicates that aromatic compounds with structures similar to this compound, particularly those containing indolic and phenolic groups, could potentially inhibit alpha-amylase activity. [] Alpha-amylase is an enzyme crucial for starch digestion, and its inhibition could have implications for controlling blood sugar levels. Further research is suggested to investigate the derivatives of these compounds for their potential as alpha-amylase inhibitors.

    Q3: What antioxidant properties have been observed with this compound, and what structural features contribute to this activity?

    A3: this compound has been identified as a potential antioxidant through its presence in the ethyl acetate fraction of Artocarpus anisophyllus Miq stem bark extract. [] This fraction exhibited significant antioxidant activity, and GC-MS analysis identified this compound as one of the main aromatic compounds within this fraction. The phenolic structure of this compound, specifically the presence of the hydroxyl group (-OH) attached to the aromatic ring, is likely a key contributor to its antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases.

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